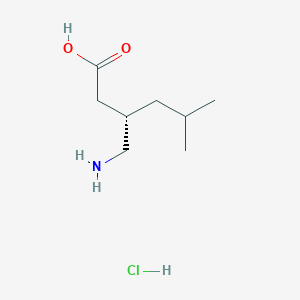

Pregabalin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

530085-00-8 |

|---|---|

Molecular Formula |

C8H18ClNO2 |

Molecular Weight |

195.69 g/mol |

IUPAC Name |

(3S)-3-(aminomethyl)-5-methylhexanoic acid;hydrochloride |

InChI |

InChI=1S/C8H17NO2.ClH/c1-6(2)3-7(5-9)4-8(10)11;/h6-7H,3-5,9H2,1-2H3,(H,10,11);1H/t7-;/m0./s1 |

InChI Key |

LMPTVIKQDISIBX-FJXQXJEOSA-N |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)CN.Cl |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Pregabalin Hydrochloride in Neuropathic Pain Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain, a chronic condition arising from damage or dysfunction of the nervous system, remains a significant therapeutic challenge. Pregabalin (B1679071) (hydrochloride salt) is a first-line treatment for several types of neuropathic pain.[1][2][3] Its mechanism of action, while distinct from traditional analgesics, is centered on its high-affinity binding to the α2δ (alpha-2-delta) auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][2][4][5][6] This interaction does not directly block the channel pore but allosterically modulates channel trafficking and function, leading to a cascade of presynaptic effects. The primary consequence is a reduction in the influx of calcium into nerve terminals, which in turn attenuates the release of key excitatory neurotransmitters and neuropeptides, including glutamate (B1630785), substance P, and norepinephrine (B1679862).[1][2][7][8][9] By dampening this excessive neurotransmitter release in sensitized spinal cord circuits, pregabalin effectively reduces neuronal hyperexcitability, thereby alleviating the hallmark symptoms of neuropathic pain such as allodynia and hyperalgesia.[1][2] This guide provides an in-depth examination of these mechanisms, supported by quantitative data from preclinical models, detailed experimental protocols, and visualizations of the core pathways.

Core Mechanism: High-Affinity Binding to the α2δ Subunit

The foundational step in pregabalin's analgesic action is its potent and selective binding to the α2δ protein, an auxiliary subunit of VGCCs.[5][10] Neuropathic pain states are often associated with an upregulation and increased trafficking of the α2δ-1 subunit in dorsal root ganglia (DRG) and the dorsal horn of the spinal cord.[7] This upregulation correlates with the development of allodynia and hyperalgesia.[7] Pregabalin binds to both α2δ-1 and α2δ-2 isoforms.[10] This interaction is crucial, as demonstrated in mutant mouse models where a single amino acid substitution in the α2δ-1 subunit, which significantly reduces pregabalin binding, eliminates its analgesic efficacy.[4][6]

Binding Affinity Data

The affinity of pregabalin for its target is a key determinant of its potency. The following table summarizes representative binding affinity (Ki) values.

| Target Subunit | Preparation | Radioligand | Ki (nM) | Reference |

| α2δ-1 | Recombinant human | [³H]-gabapentin | 31.0 | [10] |

| α2δ-2 | Recombinant human | [³H]-gabapentin | 51.0 | [10] |

| α2δ-1 | Porcine cortical membranes | [³H]-gabapentin | 86.0 | [10] |

Modulation of Neurotransmitter Release

By binding to the α2δ subunit, pregabalin is thought to interfere with the anterograde trafficking of VGCCs to the presynaptic membrane and modulate their function.[1] This leads to a reduction in depolarization-induced calcium influx at presynaptic terminals.[1][2] Since neurotransmitter release is a calcium-dependent process, this reduction directly curtails the release of excitatory neurotransmitters that drive pain signaling in the spinal cord.[1][2][7]

Signaling Pathway: Molecular Mechanism of Action

The following diagram illustrates the primary signaling cascade initiated by pregabalin binding.

Caption: Pregabalin binds to the α2δ subunit, reducing Ca²⁺ influx and neurotransmitter release.

Quantitative Effects on Neurotransmitter Release

Studies using in vivo microdialysis in animal models have quantified the inhibitory effect of pregabalin on neurotransmitter release in the spinal cord dorsal horn (SCDH).

| Animal Model | Stimulus | Drug/Dose | Neurotransmitter | Max. Inhibition (%) | Reference |

| CCI Rat | Formalin | 100 µg i.t. Pregabalin | Glutamate | ~50% | [7] |

| Naïve Rat | Formalin | 100 mg/kg i.p. Pregabalin | Glutamate | ~45% | [7] |

| Inflamed Tooth | Mustard Oil | 1-100 mg/kg i.p. Pregabalin | Glutamate | Dose-dependent reduction | [9] |

CCI: Chronic Constriction Injury; i.t.: Intrathecal; i.p.: Intraperitoneal

Attenuation of Neuronal Hyperexcitability

The net effect of reduced excitatory neurotransmitter release is a decrease in the hyperexcitability of dorsal horn neurons, a key neurophysiological substrate of neuropathic pain.[11][12] Electrophysiological studies demonstrate that pregabalin can reduce the frequency and amplitude of excitatory postsynaptic currents (EPSCs) in these neurons.

Electrophysiological Data

| Preparation | Measurement | Treatment | Effect | Reference |

| DRG-DH Co-culture | Capsaicin-evoked EPSC frequency | 100 µM Pregabalin (40-48h) | 57% reduction | [13][14] |

| Mouse Spinal Slices | Spontaneous mEPSC frequency | Pregabalin | Significant reduction | [11] |

| Mouse Calyx of Held | Evoked EPSC amplitude | 500 µM Pregabalin (acute) | ~30% reduction | [15] |

DRG-DH: Dorsal Root Ganglion - Dorsal Horn; EPSC: Excitatory Postsynaptic Current; mEPSC: miniature Excitatory Postsynaptic Current

Supraspinal and Descending Modulation

Beyond its direct actions in the spinal cord, evidence suggests pregabalin also engages supraspinal mechanisms. It has been proposed that pregabalin acts at brainstem loci to activate descending noradrenergic pain inhibitory pathways.[1][16] This supraspinal action increases the spinal turnover of norepinephrine (noradrenaline), which then acts on spinal α2-adrenoceptors to produce analgesia.[16] This dual action at both spinal and supraspinal levels likely contributes to its overall therapeutic efficacy.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in elucidating drug mechanisms. Below are outlines of key methodologies used in the study of pregabalin.

Animal Model: Chronic Constriction Injury (CCI)

The CCI model is a widely used method for inducing neuropathic pain in rodents, characterized by robust allodynia and hyperalgesia.

-

Animal: Adult Sprague-Dawley rat or C57BL/6 mouse.

-

Anesthesia: Isoflurane or an equivalent injectable anesthetic (e.g., ketamine/xylazine).

-

Procedure:

-

The common sciatic nerve is exposed at the mid-thigh level through blunt dissection of the biceps femoris muscle.

-

Proximal to the trifurcation, four loose ligatures (e.g., 4-0 chromic gut) are tied around the nerve with about 1 mm spacing.

-

The ligatures are tightened until a brief twitch in the innervated muscle is observed, ensuring constriction without arresting epineural blood flow.

-

The muscle and skin layers are closed with sutures.

-

-

Post-operative Care: Analgesics for 24-48 hours and monitoring for signs of infection.

-

Behavioral Testing: Mechanical allodynia (von Frey filaments) and thermal hyperalgesia (plantar test) are typically assessed starting 7-10 days post-surgery, when pain behaviors are well-established.[1][7]

In Vivo Electrophysiology: Dorsal Horn Neuron Recording

This technique allows for the direct measurement of neuronal activity in the spinal cord of an anesthetized animal.[12][17]

Caption: Workflow for in vivo electrophysiological recording of dorsal horn neurons.

-

Animal Preparation: A CCI or sham-operated rat is anesthetized (e.g., with urethane (B1682113) or alpha-chloralose) and placed in a stereotaxic frame. A laminectomy is performed at the lumbar level (L4-L6) to expose the spinal cord.

-

Recording: A glass micropipette filled with a conductive solution is lowered into the dorsal horn (laminae IV-V).

-

Neuron Identification: Wide Dynamic Range (WDR) neurons are identified by their responses to both non-noxious (brush, touch) and noxious (pinch, heat) stimuli applied to their receptive field on the ipsilateral hind paw.[12]

-

Data Acquisition: Baseline spontaneous activity and evoked responses (e.g., to von Frey filament application or electrical stimulation of the sciatic nerve) are recorded.

-

Drug Application: Pregabalin or vehicle is administered systemically (i.v. or i.p.) or locally (i.t.).

-

Analysis: Post-drug changes in spontaneous firing, evoked responses, and phenomena like "wind-up" (a frequency-dependent increase in neuronal response to repeated stimulation) are quantified to determine the drug's inhibitory effect.[12]

Conclusion

The therapeutic efficacy of pregabalin in neuropathic pain is unequivocally linked to its specific binding to the α2δ subunit of voltage-gated calcium channels.[4] This primary interaction initiates a cascade that culminates in reduced presynaptic calcium entry, decreased release of excitatory neurotransmitters like glutamate and substance P, and subsequent attenuation of neuronal hyperexcitability in the dorsal horn.[1][7][11] Furthermore, the engagement of descending noradrenergic inhibitory pathways adds another layer to its analgesic mechanism.[16] The data from preclinical models provide a robust and consistent picture of a mechanism centered on dampening the excessive neuronal signaling that characterizes the neuropathic pain state. This targeted, modulatory approach distinguishes pregabalin from many conventional analgesics and underscores the importance of the α2δ subunit as a key therapeutic target in pain drug development.

References

- 1. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [PDF] Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms | Semantic Scholar [semanticscholar.org]

- 4. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. pnas.org [pnas.org]

- 7. Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Pregabalin as a Pain Therapeutic: Beyond Calcium Channels [frontiersin.org]

- 9. Systemic Pregabalin Attenuates Sensorimotor Responses and Medullary Glutamate Release in Inflammatory Tooth Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Presynaptic inhibitory actions of pregabalin on excitatory transmission in superficial dorsal horn of mouse spinal cord: further characterization of presynaptic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nsolns.com [nsolns.com]

- 13. Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chronic pregabalin inhibits synaptic transmission between rat dorsal root ganglion and dorsal horn neurons in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pregabalin, S-(+)-3-isobutylgaba, activates the descending noradrenergic system to alleviate neuropathic pain in the mouse partial sciatic nerve ligation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vivo electrophysiological recording techniques for the study of neuropathic pain in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoselective Synthesis of (S)-Pregabalin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregabalin (B1679071), marketed under the trade name Lyrica®, is a gamma-aminobutyric acid (GABA) analog used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[1] The pharmacological activity of pregabalin resides almost exclusively in the (S)-enantiomer.[2] Consequently, the development of efficient and stereoselective synthetic routes to (S)-Pregabalin is of significant interest to the pharmaceutical industry. This technical guide provides an in-depth overview of the key synthetic strategies for (S)-Pregabalin hydrochloride, with a focus on stereochemistry. It includes detailed experimental protocols for prominent synthetic methods, a comprehensive summary of quantitative data, and visualizations of the synthetic pathways.

Introduction: The Stereochemical Imperative

Pregabalin possesses a single stereocenter at the C3 position. Preclinical studies have shown that the (S)-enantiomer is approximately 10 times more active than the (R)-enantiomer.[3] The therapeutic efficacy of the drug is therefore directly linked to its stereochemical purity. This necessitates synthetic strategies that can selectively produce the (S)-enantiomer in high enantiomeric excess (e.e.). The primary approaches to achieve this can be broadly categorized as:

-

Chiral Resolution: Separation of a racemic mixture of pregabalin or its precursors.

-

Enzymatic Resolution: Use of enzymes to selectively react with one enantiomer of a racemic substrate.

-

Asymmetric Synthesis: Utilization of chiral catalysts or auxiliaries to induce stereoselectivity in a chemical transformation.

This guide will delve into the practical execution of these strategies, providing detailed methodologies and comparative data.

Chiral Resolution of Racemic Pregabalin

A common industrial approach involves the synthesis of racemic pregabalin followed by resolution with a chiral resolving agent. (S)-(+)-mandelic acid is a widely used resolving agent for this purpose.

Synthesis of Racemic Pregabalin via Hofmann Rearrangement

A precursor for racemic pregabalin is (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, which can be subjected to a Hofmann rearrangement to yield racemic pregabalin.[4][5]

Experimental Protocol: Hofmann Rearrangement

-

Reaction Setup: A solution of sodium hydroxide (B78521) is prepared in water. The solution is cooled to 0-10°C.

-

Reagent Preparation: A Hofmann reagent, such as sodium hypobromite (B1234621) or sodium hypochlorite, is prepared. For sodium hypobromite, bromine is added to a solution of sodium hydroxide.[4] For sodium hypochlorite, a commercially available solution can be used.[5]

-

Hofmann Reaction: (±)-3-(carbamoylmethyl)-5-methylhexanoic acid is added to the alkaline solution at 0-10°C. The Hofmann reagent is then added dropwise, maintaining the temperature between 0°C and 20°C.

-

Reaction Progression: The reaction mixture is then heated to a temperature between 50°C and 60°C for approximately one hour.[5]

-

Work-up: After the reaction is complete, the mixture is cooled, and the pH is adjusted to 5-6 with a strong mineral acid like hydrochloric acid to precipitate the crude racemic pregabalin.

-

Purification: The crude product can be purified by recrystallization from a mixture of a C1-C4 alcohol and water.[5]

Resolution with (S)-(+)-Mandelic Acid

The resolution of racemic pregabalin is achieved by the formation of diastereomeric salts with (S)-(+)-mandelic acid. The (S)-pregabalin-(S)-mandelic acid salt is typically less soluble and crystallizes out from the solution.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Racemic pregabalin is dissolved in a mixture of water and isopropanol. (S)-(+)-mandelic acid is added to this solution.[4]

-

Crystallization: The mixture is heated to achieve dissolution and then gradually cooled to 0-3°C to induce crystallization of the diastereomeric salt. The salt is collected by filtration.

-

Purification of Diastereomeric Salt: The collected salt can be recrystallized from a water/isopropanol mixture to enhance the diastereomeric purity to >99:1.[4]

-

Liberation of (S)-Pregabalin: The purified diastereomeric salt is treated with a suitable solvent system, such as a mixture of water and tetrahydrofuran (B95107) (THF), to liberate the free (S)-pregabalin.[4]

-

Final Purification: The resulting (S)-pregabalin is then isolated and can be further purified by recrystallization from a water/isopropanol mixture.

| Step | Reagents and Conditions | Yield | Diastereomeric/Enantiomeric Excess | Reference |

| Hofmann Rearrangement | (±)-3-(carbamoylmethyl)-5-methylhexanoic acid, Br2, NaOH | - | Racemic | [4] |

| Chiral Resolution | Racemic Pregabalin, (S)-(+)-mandelic acid, water/isopropanol | 27.7% (overall yield of four steps) | >99:1 (diastereomeric ratio after purification) | [4] |

Logical Relationship: Chiral Resolution Pathway

Caption: Chiral resolution of racemic pregabalin.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for the synthesis of chiral intermediates of (S)-Pregabalin. Lipases are commonly employed for the kinetic resolution of racemic esters.

Kinetic Resolution of Racemic 2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE)

In this approach, a lipase (B570770) selectively hydrolyzes one enantiomer of the racemic CNDE, leaving the desired (S)-enantiomer of a related precursor unreacted.

Experimental Protocol: Enzymatic Kinetic Resolution

-

Reaction Setup: A reaction mixture is prepared containing the racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE), a suitable buffer (e.g., sodium phosphate (B84403) buffer, pH 7.0), and the immobilized lipase (e.g., a mutant of Talaromyces thermophilus lipase).[2]

-

Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 30°C) with vigorous stirring. The pH is maintained at 7.0 by the continuous addition of a base solution (e.g., 4 M NaOH).[2]

-

Monitoring: The conversion and enantiomeric excess of the product are monitored by gas chromatography (GC) analysis.

-

Work-up: Upon reaching the desired conversion (typically around 50% for kinetic resolution), the enzyme is filtered off. The aqueous phase containing the sodium salt of the hydrolyzed acid is separated.

-

Isolation: The unreacted (S)-ester can be extracted from the organic phase. The desired (S)-acid can be isolated from the aqueous phase after acidification.

| Substrate | Enzyme | Conversion | Enantiomeric Excess (e.e.) of Product | Reference |

| 2-Carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE) | Immobilized Talaromyces thermophilus lipase mutant | 49.7% | >95% | [2] |

Experimental Workflow: Enzymatic Resolution

Caption: Workflow for enzymatic kinetic resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to directly generate the desired (S)-enantiomer, avoiding the need for resolution of a racemic mixture. Key strategies include asymmetric hydrogenation and the use of chiral auxiliaries.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral olefin using a chiral rhodium catalyst is a highly efficient method to produce chiral intermediates for (S)-Pregabalin.

Experimental Protocol: Asymmetric Hydrogenation

-

Substrate Preparation: The substrate, 3-cyano-5-methylhex-3-enoic acid, is prepared and converted to its salt (e.g., sodium or potassium salt).[6]

-

Catalyst Preparation: A chiral rhodium catalyst, such as [(R,R)-Me-DuPHOS]Rh(COD)+BF4-, is used.[6]

-

Hydrogenation Reaction: The substrate salt is dissolved in a suitable solvent (e.g., methanol). The chiral rhodium catalyst is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere in an autoclave.

-

Reaction Conditions: The reaction is typically carried out at a specific temperature and pressure for a set duration.

-

Work-up and Isolation: After the reaction is complete, the catalyst is removed, and the product, (S)-3-cyano-5-methylhexanoic acid salt, is isolated. This intermediate is then converted to (S)-Pregabalin.

| Substrate | Catalyst | Enantiomeric Excess (e.e.) | Reference |

| 3-cyano-5-methylhex-3-enoic acid salt | [(R,R)-Me-DuPHOS]Rh(COD)+BF4- | Very high e.e. | [6] |

Caption: Workflow of Evans asymmetric alkylation.

Conclusion

The synthesis of enantiomerically pure (S)-Pregabalin hydrochloride is a critical aspect of its pharmaceutical development and production. This guide has outlined the core stereoselective strategies employed in both academic and industrial settings. The choice of a particular synthetic route depends on a variety of factors, including cost-effectiveness, scalability, and environmental impact. While classical resolution remains a viable option, modern asymmetric synthesis and enzymatic methods offer more elegant and efficient pathways to this important therapeutic agent. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development.

References

- 1. scivisionpub.com [scivisionpub.com]

- 2. Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2009087650A2 - A novel process for synthesis of pregabalin from substituted cyclopropane intermediate and a process for enzymatic resolution of racemic pregabalin - Google Patents [patents.google.com]

- 4. EP2516384A1 - Novel method for the preparation of (s)-pregabalin - Google Patents [patents.google.com]

- 5. "A Process For Synthesis Of S (+) Pregabalin" [quickcompany.in]

- 6. An enantioselective synthesis of (S)-(+)-3-aminomethyl-5-methylhexanoic acid via asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of Pregabalin Hydrochloride for the Alpha-2-Delta (α2δ) Subunit

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pregabalin (B1679071) (marketed as Lyrica) is a gamma-aminobutyric acid (GABA) analogue that exhibits potent anticonvulsant, analgesic, and anxiolytic properties.[1][2][3] Despite its structural similarity to GABA, its mechanism of action is not mediated by GABA receptors.[3][4] The primary therapeutic target of pregabalin is the alpha-2-delta (α2δ) auxiliary subunit of voltage-gated calcium channels (VGCCs).[1][5][6] This document provides a detailed overview of the binding characteristics of pregabalin to the α2δ subunit, the experimental protocols used to quantify this interaction, and the downstream signaling consequences of this binding event.

Pregabalin's Molecular Target: The α2δ Subunit

Pregabalin selectively binds with high affinity to the α2δ subunit of VGCCs.[7][8] This subunit is an ancillary protein that modulates the density and function of the pore-forming α1 subunit of the calcium channel complex.[4] There are two primary isoforms to which pregabalin binds, α2δ-1 and α2δ-2, and it demonstrates high affinity for both.[3][7][9] The interaction is highly specific; pregabalin does not show significant binding to at least 38 other common receptors and channels, confirming the α2δ subunit as its principal target.[7] The analgesic and anticonvulsant effects of pregabalin are conclusively mediated through its binding to the α2δ-1 subunit.[4][10]

Quantitative Binding Affinity Data

The affinity of pregabalin for the α2δ subunit has been quantified using various in vitro binding assays. While pregabalin is known to be more potent than its predecessor, gabapentin, specific binding constants can vary based on the tissue preparation and experimental conditions.[4] The key determinant for high-affinity binding is a specific arginine residue at position 217 (R217) of the α2δ-1 protein; a single point mutation (R217A) dramatically reduces pregabalin binding and negates its analgesic efficacy in animal models.[4][11]

| Ligand | Target | Finding | Implication | Source |

| Pregabalin | α2δ-1 Subunit | High-affinity binding is substantially reduced by the R217A mutation in mouse neocortex. | Confirms α2δ-1 as the major binding protein and highlights the critical role of the R217 residue. | [4][11] |

| Pregabalin | α2δ-1 and α2δ-2 Subunits | Binds potently and selectively to both human and porcine α2δ-1 and α2δ-2 subunits. | The clinical effects of pregabalin are likely due to direct interactions with both α2δ-1 and α2δ-2. | [7] |

| Gabapentin | α2δ-1 Subunit | Kd = 59 nmol/L | Provides a benchmark for gabapentinoid affinity; pregabalin is noted to be more potent. | [12] |

| Gabapentin | α2δ-2 Subunit | Kd = 153 nmol/L | Demonstrates weaker affinity for α2δ-2 compared to α2δ-1. | [12] |

Mechanism of Action Signaling Pathway

The therapeutic effects of pregabalin stem from its modulation of neuronal signaling. By binding to the α2δ subunit on presynaptic neurons, pregabalin reduces the influx of calcium through VGCCs during periods of high neuronal activity.[13][14] This diminished calcium influx leads to a subsequent reduction in the synaptic release of several excitatory neurotransmitters, including glutamate, noradrenaline, and substance P.[1][2][13] This dampening of excessive neurotransmission is believed to underlie pregabalin's clinical efficacy in treating neuropathic pain, epilepsy, and anxiety.[5]

References

- 1. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Pregabalin - Wikipedia [en.wikipedia.org]

- 4. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. | Semantic Scholar [semanticscholar.org]

- 6. Drugging the undruggable: gabapentin, pregabalin and the calcium channel α2δ subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pregabalin is a potent and selective ligand for α(2)δ-1 and α(2)δ-2 calcium channel subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice. | Sigma-Aldrich [merckmillipore.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium channel alpha2-delta type 1 subunit is the major binding protein for pregabalin in neocortex, hippocampus, amygdala, and spinal cord: an ex vivo autoradiographic study in alpha2-delta type 1 genetically modified mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KoreaMed Synapse [synapse.koreamed.org]

- 14. researchgate.net [researchgate.net]

A Comparative Analysis of Pregabalin Hydrochloride and Gabapentin: A Technical Guide for Researchers

Introduction

Pregabalin (B1679071) and gabapentin (B195806) are structurally related compounds, both analogues of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][2] Despite this structural similarity, they do not exert their primary therapeutic effects through GABA receptors.[3][4] Instead, their principal mechanism of action involves binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[3][5][6] This interaction is central to their efficacy as anticonvulsants, analgesics for neuropathic pain, and anxiolytics.[5][7][8] This technical guide provides an in-depth comparison of the molecular structures of pregabalin hydrochloride and gabapentin, along with their physicochemical properties, binding affinities, and the experimental protocols used for their characterization.

Molecular Structure Comparison

Pregabalin and gabapentin are both γ-amino acids.[8] Pregabalin is specifically the (S)-enantiomer of 3-isobutyl-GABA.[8][9] Gabapentin is a derivative of GABA with a cyclohexane (B81311) ring attached at the 3-position.[9] While both are GABA analogues, their distinct side chains result in different three-dimensional conformations, which in turn influences their binding affinity to the α2δ subunit.[10]

// Invisible edges for layout edge [style=invis]; p_img -> p_formula -> p_name; g_img -> g_formula -> g_name; } dito Caption: 2D structures of Pregabalin and Gabapentin.

Physicochemical and Pharmacodynamic Data

The subtle differences in molecular structure between pregabalin and gabapentin lead to significant variations in their physicochemical properties and pharmacodynamic profiles, most notably their binding affinity for the α2δ subunit.

| Property | Pregabalin | Gabapentin | Reference |

| Molecular Weight | 159.23 g/mol | 171.24 g/mol | [11] |

| pKa | 4.23 (Predicted) | ~3.7, ~10.7 | [12] |

| LogP | -1.6 | -1.1 | [11] |

| Aqueous Solubility | ≥10 mg/mL | Soluble | [12] |

| Binding Affinity (Ki) for α2δ-1 | Lower (Higher Affinity) | Higher (Lower Affinity) | [3][13] |

| Relative Binding Affinity | ~6 times higher than gabapentin | Baseline | [3][13] |

Experimental Protocols

The characterization and comparison of pregabalin and gabapentin rely on a variety of established experimental protocols.

Radioligand Binding Assay

This technique is fundamental for determining the binding affinity of pregabalin and gabapentin to the α2δ subunit.[14][15]

Objective: To quantify the binding affinity (Kd or Ki) of the ligands to the α2δ subunit.

Methodology:

-

Membrane Preparation:

-

Binding Reaction:

-

Incubate the membrane preparation with a radiolabeled ligand (e.g., [³H]pregabalin or [³H]gabapentin) at various concentrations.[15][16]

-

For competition assays, a fixed concentration of radioligand is used in the presence of varying concentrations of the unlabeled competitor drug (pregabalin or gabapentin).

-

-

Separation of Bound and Free Ligand:

-

Quantification:

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding.[15][16]

-

Analyze the data using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[14][15] For competition assays, the inhibition constant (Ki) is calculated.

-

Signaling Pathway and Mechanism of Action

Both pregabalin and gabapentin exert their effects by binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[3][17] This binding reduces the influx of calcium into the presynaptic neuron.[3][6] The decreased intracellular calcium concentration leads to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3][13] This modulation of neurotransmitter release is believed to be the primary mechanism underlying their therapeutic effects.[5][7]

While pregabalin and gabapentin share a common mechanism of action, the structural differences between them result in distinct pharmacokinetic and pharmacodynamic profiles. Pregabalin's higher binding affinity for the α2δ subunit contributes to its greater potency.[2][3] A thorough understanding of these differences, supported by the experimental protocols outlined in this guide, is crucial for the continued development of novel therapeutics targeting this pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. oppc.com [oppc.com]

- 3. psychscenehub.com [psychscenehub.com]

- 4. goodrx.com [goodrx.com]

- 5. The mechanisms of action of gabapentin and pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Medicowesome: Mechanism of action of gabapentin and pregabalin [medicowesome.com]

- 7. Alpha 2 Delta (α2δ) Ligands, Gabapentin and Pregabalin: What is the Evidence for Potential Use of These Ligands in Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pregabalin - Wikipedia [en.wikipedia.org]

- 9. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Pregabalin | C8H17NO2 | CID 5486971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Pregabalin | 148553-50-8 [chemicalbook.com]

- 13. droracle.ai [droracle.ai]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Guide to the Crystal Structure and Polymorphism of Pregabalin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solid-state chemistry of pregabalin (B1679071), focusing on its crystal structure and polymorphic forms. Understanding the solid-state properties of an active pharmaceutical ingredient (API) like pregabalin is critical for ensuring drug product quality, stability, and bioavailability.

Introduction to Pregabalin

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant and analgesic drug.[1] It is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA) and exerts its therapeutic effects by binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[1] While the focus of this guide is on the solid-state properties of pregabalin, it is important to note that very limited specific information is publicly available regarding the crystal structure and polymorphism of its hydrochloride salt. The following sections will detail the known polymorphic forms of pregabalin itself.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact a drug's physicochemical properties, including its melting point, solubility, dissolution rate, and stability.[2] Therefore, thorough characterization of these forms is a crucial aspect of drug development.

Polymorphic Forms of Pregabalin

Several polymorphic forms of pregabalin have been identified and characterized, primarily through X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). The key characteristics of these forms are summarized below.

Quantitative Data of Pregabalin Polymorphs

The following tables present the key analytical data for the identified polymorphic forms of pregabalin.

Table 1: X-ray Powder Diffraction (XRPD) Data for Pregabalin Polymorphs (Characteristic Peaks at 2θ ± 0.2°)

| Polymorph | Characteristic XRPD Peaks (2θ) |

| Form I | 11.6, 13.3, 16.5, 20.0, 23.4[3][4] |

| Form II | 5.7, 11.3, 17.0, 22.7[3][4] |

| Form III | 6.3, 12.6, 19.0, 20.8, 27.0[3] |

| Form IV | 18.3, 18.4, 20.2, 22.2, 23.2[3] |

| Form α | 9.5, 16.5, 17.8, 19.0, 20.0, 23.3[2] |

| Hemihydrate | 5.8, 18.4, 19.2, 20.7, 23.7[5][6] |

Table 2: Thermal Analysis Data for Pregabalin Polymorphs

| Polymorph | Analytical Technique | Key Findings |

| Form I | DSC | Endothermic peak characteristic of melting.[3][4] |

| Form IV | DSC | Characteristic DSC thermogram.[3] |

| Form α | DSC | Endothermic maximum peak at approximately 195°C.[2] |

| Hemihydrate | DSC | Broad endotherm from ~60°C to 100°C and another endothermic peak at 181°C.[5] |

| Racemic Pregabalin | Melting Point | 162-165°C[5] |

| (S)-Enantiomer | Melting Point | ~195°C[2] |

Single Crystal Structure Data

Detailed single-crystal X-ray diffraction data provides the most definitive structural information. To date, such data has been reported for Form IV of pregabalin.

Table 3: Single Crystal Data for Pregabalin Form IV

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 21 21 21 |

This information is crucial for understanding the precise three-dimensional arrangement of molecules in the crystal lattice of this specific polymorph.

Experimental Protocols for Polymorph Characterization

The characterization of pregabalin polymorphs relies on a suite of analytical techniques. Below are detailed methodologies for the key experiments.

X-ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.

-

Instrumentation: A powder X-ray diffractometer equipped with a solid-state detector and using copper radiation (e.g., Cu Kα at 1.5418 Å) is typically employed.[5]

-

Sample Preparation: The solid sample is gently packed into a sample holder, often made of aluminum with a zero-background plate, to ensure a flat and uniform surface.

-

Data Collection:

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions of the diffraction peaks. These peak positions are characteristic of a specific crystalline form.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting points, phase transitions, and other thermal events.

-

Instrumentation: A differential scanning calorimeter is used.

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Experimental Conditions:

-

Heating Rate: A standard heating rate is 10°C per minute.

-

Temperature Range: The sample is heated over a temperature range that encompasses the expected thermal events, for example, from ambient temperature to above the melting point.

-

Atmosphere: An inert atmosphere, such as nitrogen, is typically used to prevent oxidative degradation.

-

-

Data Analysis: The DSC thermogram shows endothermic (heat absorbing) and exothermic (heat releasing) events. For polymorphs, the melting point is observed as a sharp endothermic peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for detecting the presence of solvates (including hydrates) and assessing thermal stability.

-

Instrumentation: A thermogravimetric analyzer, which includes a high-precision balance and a furnace.

-

Sample Preparation: A small amount of the sample is placed in a tared pan.

-

Experimental Conditions:

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.

-

Atmosphere: A controlled atmosphere, such as nitrogen, is used.

-

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. A step-wise weight loss can indicate the loss of solvent molecules from a solvated crystal structure.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for polymorph screening and the relationships between different solid forms.

References

- 1. WO2008040935A1 - New polymorphic forms of pregabalin - Google Patents [patents.google.com]

- 2. EP1977744A1 - Polymorphic Form alpha of (S)-Pregabalin and process for its preparation - Google Patents [patents.google.com]

- 3. EP2527319A1 - Crystalline forms of pregabalin and co-formers in the treatment of pain - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. US7417165B2 - Crystalline forms of pregabalin - Google Patents [patents.google.com]

- 6. WO2006108151A1 - Crystalline forms of pregabalin - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Pregabalin Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pregabalin (B1679071) hydrochloride in various organic solvents. The information contained herein is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient (API).

Introduction to Pregabalin Hydrochloride

Pregabalin, chemically known as (S)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant and analgesic drug. It is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Pregabalin is used to treat a variety of conditions, including epilepsy, neuropathic pain, and generalized anxiety disorder. The hydrochloride salt of pregabalin is a common form used in pharmaceutical preparations. Understanding its solubility in different organic solvents is crucial for various stages of drug development, including synthesis, purification, formulation, and dosage form design.

Solubility of this compound in Organic Solvents

Table 1: Summary of Pregabalin and this compound Solubility in Various Solvents

| Solvent | Compound Form | Temperature | Solubility | Citation |

| Water | Pregabalin | Ambient | < 36 mg/mL | [1][2] |

| Water | This compound | Ambient | Well soluble | [1][2] |

| Ethanol | Pregabalin | Ambient | Poorly soluble | [1][2] |

| Ethanol | This compound | Not Specified | Soluble (qualitative) | [3] |

| Methanol (B129727) | Pregabalin | Not Specified | Very slightly soluble | [4] |

| Heptane | Pregabalin | Not Specified | Practically insoluble | [4] |

| 2-Propanol and Water Mixtures | Pregabalin | 283.15-338.15 K | Data reported | [5] |

| Methanol and Water Mixtures | Pregabalin | 283.15-338.15 K | Data reported | [5] |

It is important to note that a study by G. L. Zipp and W. E. Artz, published in the Journal of Chemical & Engineering Data, reports the experimental solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid (pregabalin) in 2-propanol and water mixtures, as well as in methanol and water mixtures, over a temperature range of 283.15 to 338.15 K.[5] Access to the full text of this study would provide valuable quantitative data for researchers.

Experimental Protocol for Determining this compound Solubility

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent, based on established principles of solubility testing for active pharmaceutical ingredients.

3.1. Materials and Equipment

-

This compound API

-

Selected organic solvent (e.g., methanol, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI)

-

Volumetric flasks and pipettes

-

Calibrated pH meter (for aqueous solutions)

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration of the dissolved solute remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

Calculate the solubility of this compound in the organic solvent based on the concentration of the saturated solution and the dilution factor.

-

3.3. Data Analysis

-

Express the solubility in appropriate units, such as mg/mL or g/100 mL.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Report the mean solubility and the standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Logical Relationship in Drug Development

The solubility of an API like this compound is a critical parameter that influences subsequent drug development decisions.

Conclusion

While a comprehensive quantitative dataset for the solubility of this compound in various organic solvents is not fully compiled in the public domain, this guide provides a foundational understanding based on available information. The provided experimental protocol offers a robust framework for researchers to determine precise solubility data tailored to their specific needs. Understanding the solubility of this compound is a cornerstone for the successful development of effective and stable pharmaceutical products.

References

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Pregabalin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregabalin (B1679071), a gamma-aminobutyric acid analog, is a widely used medication for the management of neuropathic pain, epilepsy, and generalized anxiety disorder. The stability and degradation profile of a drug substance are critical aspects of pharmaceutical development, ensuring the safety, efficacy, and quality of the final drug product. This technical guide provides a comprehensive overview of the degradation pathways of pregabalin hydrochloride and its associated byproducts. Through a detailed examination of forced degradation studies under various stress conditions—including acidic, basic, oxidative, thermal, and photolytic stress—this document elucidates the chemical transformations that pregabalin may undergo. Furthermore, it addresses the significant interaction of pregabalin with excipients, such as lactose (B1674315), leading to the formation of Maillard reaction products. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating quantitative data, detailing experimental protocols, and providing visual representations of degradation pathways to support robust formulation development and stability-indicating analytical method validation.

Introduction

Pregabalin is a zwitterionic molecule that is relatively stable under neutral conditions. However, under stress conditions, it can degrade through several pathways. Understanding these degradation pathways and identifying the resulting byproducts is crucial for developing stable pharmaceutical formulations and for the establishment of appropriate analytical methods for quality control. This guide synthesizes findings from various studies to present a holistic view of pregabalin degradation.

Degradation Pathways

This compound is susceptible to degradation through hydrolysis, oxidation, and interaction with excipients. The primary degradation pathways are detailed below.

Hydrolytic Degradation

Hydrolysis of pregabalin occurs under both acidic and basic conditions, although it is more susceptible to base-catalyzed degradation.

-

Acidic Hydrolysis: Under acidic conditions, pregabalin shows slight degradation.[1] The primary degradation product identified is Impurity-D , which is the lactam form of pregabalin, 4-isobutyl-pyrrolidin-2-one.[1]

-

Basic Hydrolysis: Significant degradation is observed under basic conditions, also leading to the formation of Impurity-D .[1]

Oxidative Degradation

Pregabalin undergoes significant degradation in the presence of oxidizing agents. Studies have shown the formation of multiple oxidative degradation products. One study identified ten major oxidative degradation impurities, which were characterized using LC-MS, HR-MS, and NMR techniques.[1]

Thermal and Photolytic Degradation

Pregabalin is relatively stable under thermal and photolytic stress. Slight degradation is observed under thermal stress, which may lead to the formation of Impurity-D.[1] No significant degradation is typically observed under photolytic conditions.[1]

Interaction with Excipients: Maillard Reaction

In solid dosage forms, pregabalin can react with reducing sugars, such as lactose, via the Maillard reaction. This is a significant degradation pathway for formulated pregabalin products. The reaction between the primary amine group of pregabalin and lactose leads to the formation of a glycosylamine, which can then undergo an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose.[2][3] Seven distinct pregabalin-lactose conjugate degradation products have been identified and characterized.[3][4]

Dimerization

An unknown degradant observed during the development of pregabalin extended-release tablets was identified as a methylene-bridged pregabalin dimer. The formation of this dimer is believed to be triggered by the presence of residual formaldehyde (B43269) in polymeric excipients like polyethylene (B3416737) oxide (PEO) and polyvinylpolypyrrolidone (PVPP), in the co-presence of colloidal silicon dioxide.[5]

Summary of Degradation Products

The following table summarizes the key degradation products of pregabalin identified under various stress conditions.

| Degradation Product Name | Structure | Formation Condition(s) | Reference(s) |

| Impurity-D (4-isobutyl-pyrrolidin-2-one) | Chemical Formula: C8H15NO | Acidic Hydrolysis, Basic Hydrolysis, Thermal Stress | [1] |

| Oxidative Degradation Products (O1-O10) | Various oxidized derivatives of pregabalin | Oxidative Stress (e.g., H2O2) | [1] |

| Pregabalin-Lactose Conjugates | Adducts of pregabalin and lactose | Maillard reaction with lactose | [2][3][4] |

| Methylene-Bridged Pregabalin Dimer | Two pregabalin molecules linked by a methylene (B1212753) bridge | Presence of formaldehyde with specific excipients | [5] |

Quantitative Data from Forced Degradation Studies

The following tables present a summary of quantitative data from forced degradation studies of pregabalin under different stress conditions.

Table 1: Summary of Forced Degradation Studies

| Stress Condition | Reagent/Condition | Duration | Temperature | Pregabalin Degradation (%) | Major Degradation Products Formed | Reference |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | Not Specified | 2.19 | Not specified in this study | [6] |

| Acid Degradation | 5 N HCl | 3 hours | 80°C | 0.31 | Not specified in this study | [7] |

| Acidic Hydrolysis | 5N HCl | 2 days (reflux) | Reflux | No significant degradation | - | [8] |

| Basic Hydrolysis | 0.1 M NaOH | 24 hours | Not Specified | 1.59 | Not specified in this study | [6] |

| Alkali Degradation | 5.0 N NaOH | 3 hours | 80°C | 2.73 | Not specified in this study | [7] |

| Alkaline Hydrolysis | 0.1 N NaOH | 8 hours | Not Specified | ~45 | Not specified in this study | [8] |

| Oxidative Degradation | 3% H2O2 | 24 hours | Not Specified | High | Not specified in this study | [6] |

| Oxidative Degradation | 30% H2O2 | Not Specified | Not Specified | ~44.87 | Not specified in this study | [8] |

| Thermal Degradation | - | - | 50°C | Not specified | Not specified in this study | [6] |

| Thermal Degradation | - | 7 days | 60°C | Not detected | - | [7] |

| Thermal Degradation | - | 15 days | 70°C | Stable | - | [8] |

| Photolytic Degradation | UV light (254 nm) | 24 hours | Not Specified | High | Not specified in this study | [6] |

| Photolytic Degradation | 1.2 million Lux hours & 200 watt hours/m² UV | - | - | Not detected | - | [7] |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound, based on cited literature.

Acid Hydrolysis

-

Preparation of Stock Solution: Accurately weigh 25 mg of pregabalin and transfer to a 25 mL volumetric flask.[6]

-

Stress Application: Add 0.1 N hydrochloric acid to the flask to the mark.[6]

-

Incubation: Keep the solution for 24 hours at room temperature.[6]

-

Sampling and Neutralization: Withdraw an aliquot of the stressed solution and neutralize it with an appropriate volume of a suitable base (e.g., 0.1 N NaOH).

-

Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC or UPLC method.

Base Hydrolysis

-

Preparation of Stock Solution: Accurately weigh 10 mg of pregabalin and transfer to a 10 mL volumetric flask.[6]

-

Stress Application: Add 0.1 N sodium hydroxide (B78521) to the flask to the mark.[6]

-

Incubation: Keep the solution for 24 hours at room temperature.[6]

-

Sampling and Neutralization: Withdraw an aliquot of the stressed solution and neutralize it with an appropriate volume of a suitable acid (e.g., 0.1 N HCl).

-

Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration and analyze by a validated stability-indicating HPLC or UPLC method.

Oxidative Degradation

-

Preparation of Stock Solution: Accurately weigh 10 mg of pregabalin and transfer to a 100 mL volumetric flask.[6]

-

Stress Application: Add 30 mL of 3% hydrogen peroxide and a small amount of methanol (B129727) to dissolve the drug.[6]

-

Incubation: Keep the solution in the dark for 24 hours at room temperature.[6]

-

Sample Preparation: Make up the volume to 100 mL with water.[6]

-

Analysis: Inject the sample directly into the HPLC or UPLC system.

Thermal Degradation

-

Sample Preparation: Place a known amount of solid pregabalin in a suitable container.

-

Stress Application: Expose the sample to a high temperature (e.g., 70°C) for a specified period (e.g., 15 days).[8]

-

Sample Preparation for Analysis: After the exposure period, dissolve a known amount of the stressed sample in a suitable solvent.

-

Analysis: Analyze the sample by a validated stability-indicating HPLC or UPLC method.

Photolytic Degradation

-

Sample Preparation: Place approximately 10 mg of pure pregabalin in a petri dish.[6]

-

Stress Application: Expose the sample to UV light at a wavelength of 254 nm in a UV cabinet for 24 hours.[6]

-

Sample Preparation for Analysis: Accurately weigh 1 mg of the UV-exposed drug, transfer to a 10 mL volumetric flask, dissolve in methanol, and make up to the mark.[6]

-

Analysis: Inject the sample into the HPLC or UPLC system.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key degradation pathways and a general experimental workflow for forced degradation studies of pregabalin.

Caption: Pregabalin Degradation Pathways.

Caption: Forced Degradation Experimental Workflow.

Conclusion

This technical guide has provided a detailed overview of the degradation pathways of this compound, identifying key byproducts formed under various stress conditions. The susceptibility of pregabalin to base hydrolysis, oxidative stress, and the Maillard reaction with lactose are critical considerations for formulation development. The provided quantitative data, experimental protocols, and visual diagrams serve as a comprehensive resource for scientists and researchers in the pharmaceutical industry. A thorough understanding of these degradation pathways is essential for the development of stable and safe pregabalin drug products and for the validation of analytical methods capable of monitoring its purity and stability over time.

References

- 1. ijpsr.com [ijpsr.com]

- 2. US7022678B2 - Pregabalin lactose conjugates - Google Patents [patents.google.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Synthesis and characterization of pregabalin lactose conjugate degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure elucidation and formation mechanistic study of a methylene-bridged pregabalin dimeric degradant in pregabalin extended-release tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. iajps.com [iajps.com]

- 7. ijariit.com [ijariit.com]

- 8. tsijournals.com [tsijournals.com]

Spectroscopic Analysis of Pregabalin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pregabalin (B1679071) Hydrochloride using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the core principles of each method, detailed experimental protocols, and a summary of key spectroscopic data to aid in the identification, characterization, and quality control of this active pharmaceutical ingredient (API).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the structural elucidation and confirmation of Pregabalin Hydrochloride.

Quantitative Data

The following tables summarize the expected chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: D₂O)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | 2.21 | dd | 15.2, 7.8 |

| H-2' | 2.35 | dd | 15.2, 4.5 |

| H-3 | 2.10 - 2.20 | m | |

| H-4 | 1.18 | t | 7.0 |

| H-5, H-5' | 2.90 | d | 7.2 |

| H-6 | 1.65 | m | |

| H-7, H-8 | 0.88 | d | 6.6 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: D₂O) [1]

| Carbon Atom | Chemical Shift (δ) ppm |

| C-1 (C=O) | 181.5 |

| C-2 | 41.8 |

| C-3 | 34.5 |

| C-4 | 45.1 |

| C-5 | 46.8 |

| C-6 | 25.8 |

| C-7, C-8 | 22.9 |

Experimental Protocol

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in 0.75 mL of Deuterium Oxide (D₂O).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: D₂O.

-

Temperature: 25°C.

-

¹H NMR Parameters:

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

-

¹³C NMR Parameters:

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.0 s

-

Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Quantitative Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid) and N-H stretch (ammonium) |

| 2958 | Strong | C-H stretch (aliphatic) |

| 1715 | Strong | C=O stretch (carboxylic acid) |

| 1630 | Medium | N-H bend (primary amine) |

| 1468 | Medium | C-H bend (aliphatic) |

| 1420 | Medium | O-H bend (carboxylic acid) |

| 1210 | Strong | C-O stretch (carboxylic acid) |

Experimental Protocol

Sample Preparation (KBr Pellet Method):

-

Grind a small amount of this compound with anhydrous potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle.

-

Place the mixture into a pellet-forming die.

-

Apply pressure (approximately 8-10 tons) using a hydraulic press to form a transparent pellet.

Instrumentation and Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Technique: Transmission.

-

Detector: DTGS.

-

Beamsplitter: KBr.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Quantitative Data

Table 4: Mass Spectrometric Data for this compound

| m/z (Mass-to-Charge Ratio) | Ion | Technique |

| 160.1332 | [M+H]⁺ | ESI-MS |

| 142.1228 | [M+H-H₂O]⁺ | ESI-MS/MS |

| 116.1070 | [M+H-CO₂]⁺ | ESI-MS/MS |

| 98.0964 | [M+H-H₂O-C₃H₆]⁺ | ESI-MS/MS |

| 55.1 | Fragment Ion | ESI-MS/MS |

Note: M refers to the neutral pregabalin molecule.

Experimental Protocol

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Instrumentation and Data Acquisition (LC-ESI-MS/MS):

-

Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

Experimental Workflow

References

Methodological & Application

"Pregabalin hydrochloride" chiral separation HPLC method development

An imperative aspect of pharmaceutical quality control for chiral drugs like Pregabalin hydrochloride is the accurate quantification of its enantiomers. (S)-Pregabalin is the therapeutically active enantiomer, while the (R)-enantiomer is considered an impurity.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, employing two primary strategies: direct separation on a chiral stationary phase (CSP) or indirect separation following pre-column derivatization to form diastereomers, which can then be resolved on a standard achiral column.

This document provides detailed application notes and protocols for both direct and indirect methods for the chiral separation of this compound, intended for researchers, scientists, and drug development professionals.

Chiral HPLC Method Development Workflow

The development of a robust chiral separation method follows a systematic process. The initial step involves selecting between a direct or indirect approach based on the analyte's properties and available resources. Subsequent steps focus on optimizing the stationary and mobile phases to achieve adequate resolution, followed by method validation to ensure its accuracy and reliability.

Caption: Workflow for Chiral HPLC Method Development.

Protocol 1: Direct Enantiomeric Separation using a Zwitterionic CSP

This method achieves the direct resolution of Pregabalin enantiomers without derivatization, making it a more straightforward approach.[2] It is suitable for both UV and Mass Spectrometry (MS) detection, offering high sensitivity, particularly with MS.[2]

Experimental Protocol

1. Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.

2. Chromatographic Conditions (UV Detection): [2]

-

Chiral Column: CHIRALPAK ZWIX(+) (250 x 4.0 mm i.d.; 3 µm)

-

Mobile Phase: 5 mM ammonium (B1175870) dihydrogen orthophosphate in Methanol/Water (90/10, v/v).

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 10 °C

-

Injection Volume: 30 µL

-

UV Detection: 212 nm

3. Chromatographic Conditions (MS Detection): [2]

-

Chiral Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d.; 3 µm)

-

Mobile Phase: 5 mM ammonium formate (B1220265) + 5 mM formic acid in Methanol/Water (96/4, v/v).

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

MS Detection: Positive-ion mode using multimode electrospray interface.

4. Sample Preparation:

-

Dissolve the this compound sample in a water/methanol (50/50, v/v) mixture to a final concentration of 10 mg/mL for UV detection or dilute further for MS analysis.[2]

-

Filter the solution through a 0.45 µm membrane filter before injection.

Protocol 2: Indirect Separation via Pre-column Derivatization

This widely used method involves derivatizing Pregabalin with a chiral reagent, Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA), also known as Marfey's reagent.[1][3] The resulting diastereomers can be separated on a conventional achiral C18 column.[1][3] This method is robust and suitable for quality control to determine the optical purity of Pregabalin.[1]

Experimental Protocol

1. Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV detector.

-

Water bath or heating block.

2. Derivatization Procedure:

-

Reagents:

-

Pregabalin sample solution.

-

Nα-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDAA) solution in acetone.

-

Sodium bicarbonate or borate (B1201080) buffer solution.

-

-

Reaction:

-

To a specific volume of the sample solution, add the buffer solution followed by the FDAA reagent solution.

-

Incubate the mixture in a water bath at approximately 40-60 °C for about 60 minutes.[1]

-

After incubation, cool the reaction mixture to room temperature.

-

Neutralize the reaction by adding a small amount of hydrochloric or phosphoric acid.

-

The sample is now ready for injection.

-

3. Chromatographic Conditions: [1][3]

-

Column: Lichrospher or Inertsil ODS C18 (e.g., 250 mm x 4.6 mm, 5 µm).[1][3]

-

Mobile Phase: A mixture of an acidic aqueous buffer and acetonitrile. For example, 0.5% triethylamine (B128534) solution (adjusted to pH 3.0 with phosphoric acid)-acetonitrile (55:45).[3]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Room temperature.[1]

-

Injection Volume: 20 µL

-

UV Detection: 340 nm[1]

Data Summary: Comparison of HPLC Methods

The following table summarizes the key parameters and performance characteristics of the different chiral separation methods for Pregabalin.

| Parameter | Direct Method (Zwitterionic CSP - UV)[2] | Direct Method (Zwitterionic CSP - MS)[2] | Indirect Method (Derivatization - UV)[1][3] |

| Column | CHIRALPAK ZWIX(+) (250 x 4.0 mm) | CHIRALPAK ZWIX(+) (150 x 3.0 mm) | Inertsil ODS-2 C18 (250 x 4.6 mm) |

| Mobile Phase | 5 mM NH₄H₂PO₄ in MeOH/H₂O (90/10) | 5 mM NH₄HCO₂ + 5 mM HCOOH in MeOH/H₂O (96/4) | Phosphoric acid buffer/Acetonitrile (55:45) |

| Flow Rate | 0.5 mL/min | 0.5 mL/min | 1.0 mL/min |

| Detection | UV at 212 nm | ESI-MS (Positive Mode) | UV at 340 nm |

| Run Time | ~40 min | ~10 min | Variable, typically 15-30 min |

| LOD | 2 µg/mL | 1 ng/mL | 0.2 µg/mL (S/R enantiomers)[3], 1.1 x 10⁻⁸ g/mL (R-enantiomer)[1] |

| LOQ | 6 µg/mL | 5 ng/mL | Not explicitly stated in all sources |

| Linear Range | Not specified | Not specified | 0.20 - 2.02 µg/mL[3] |

| Resolution (Rs) | Baseline resolution achieved | Baseline resolution achieved | > 1.5 (typically) |

References

Quantitative analysis of "Pregabalin hydrochloride" in plasma by LC-MS/MS

An Application Note for the Quantitative Analysis of Pregabalin (B1679071) in Human Plasma by LC-MS/MS

Introduction

Pregabalin, known chemically as (S)-3-(aminomethyl)-5-methylhexanoic acid, is an anticonvulsant drug used to treat neuropathic pain, epilepsy, fibromyalgia, and generalized anxiety disorder.[1][2][3] It is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), but it does not bind directly to GABA receptors.[4][5] The therapeutic effects of pregabalin are produced by its binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels in the central nervous system.[2][4][5][6] This binding reduces calcium influx into nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[2][4][5]

Monitoring the concentration of pregabalin in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to optimize patient dosage and minimize adverse effects.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity, selectivity, and robustness.[3]

This application note details a validated LC-MS/MS method for the rapid and reliable quantification of pregabalin in human plasma. The protocol employs a simple protein precipitation step for sample preparation, ensuring high throughput for clinical and research laboratories.

Mechanism of Action

Pregabalin's primary mechanism involves the modulation of calcium channels. By binding to the α2δ subunit, it reduces the presynaptic influx of calcium, thereby inhibiting the release of several excitatory neurotransmitters. This action helps to stabilize overactive neural circuits.[2][4][6]

Caption: Pregabalin's mechanism of action.

Experimental Protocols

Protocol 1: Preparation of Standards and Quality Control (QC) Samples

-

Primary Stock Solutions: Prepare a 1.0 mg/mL stock solution of pregabalin and the internal standard (IS), such as Pregabalin-d4 or Gabapentin, in methanol (B129727).[1][8]

-

Working Standard Solutions: Serially dilute the pregabalin stock solution with a 50:50 (v/v) mixture of methanol and water to create working solutions for the calibration curve (e.g., 50 to 50,000 ng/mL).[1]

-

Calibration Curve and QC Samples: Spike blank human plasma with the working standard solutions to obtain final concentrations for the calibration curve. Prepare QC samples at low, medium, and high concentrations in the same manner.[1][3][8]

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

This protocol is a rapid and efficient method for extracting pregabalin from plasma samples.

Caption: Experimental workflow for sample preparation.

-

Aliquoting: Pipette 50 µL of the plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Internal Standard Addition: Add the internal standard (e.g., pregabalin-d4) to each tube.[1]

-

Precipitation: Add 500 µL of methanol to precipitate plasma proteins.[1]

-

Mixing: Vortex the tubes for approximately 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the samples at 3500 rpm for 5 minutes to pellet the precipitated proteins.[1]

-

Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean tube or autosampler vial.[1]

-

Dilution: Add 400 µL of purified water to the supernatant.[1]

-

Injection: Inject an aliquot (e.g., 20 µL) of the final solution into the LC-MS/MS system for analysis.[1]

Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| HPLC System | Shimadzu LC-20AC, Waters ACQUITY UPLC H-Class[1][3] |

| Column | Synergi Max-RP (50 x 2.0 mm, 4 µm), Waters Acquity BEH C18 (100 x 2.1 mm, 1.7 µm)[1][3] |

| Mobile Phase A | 0.1% Formic Acid in Water[1] |

| Mobile Phase B | 100% Methanol or Acetonitrile[1] |

| Flow Rate | 0.5 - 1.0 mL/min[1] |

| Elution | Gradient or Isocratic[1][9] |

| Injection Volume | 20 µL[1] |

| Column Temp. | 40 °C |

| Run Time | ~3-6 minutes[1] |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Mass Spectrometer | Sciex API 4000, Waters XEVO TQD[1][3] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][3][7] |

| Scan Type | Multiple Reaction Monitoring (MRM)[10] |

| Source Temp. | 450 - 500 °C[3][8] |

| Capillary Voltage | 1.30 - 4.50 kV[3][8] |

| MRM Transitions | Pregabalin: m/z 160.1 → 142.1, 160.2 → 55.1[8][9]Gabapentin (IS): m/z 172.1 → 154.1, 172.2 → 95.0[8]Pregabalin-d4 (IS): Monitored separately |

Quantitative Data and Method Validation

The method was validated according to regulatory guidelines, demonstrating excellent performance for the quantification of pregabalin in human plasma.

Table 3: Linearity and Sensitivity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |

| Pregabalin | 30 - 5,000 | > 0.99[1][10] | 30 |

| Pregabalin | 50 - 50,000[1] | > 0.99[1][10] | 50[1] |

| Pregabalin | 1 - 250[10] | 0.999[10] | 1[10] |

Table 4: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-run Precision (%CV) | Inter-run Precision (%CV) | Accuracy (%RE) |

| LLOQ | 30 | ≤ 6.2% | ≤ 6.2% | -10.5% to 3.0% |

| Low QC | 150 | ≤ 5.0% | ≤ 5.0% | Within ±15%[1] |

| Mid QC | 2,500 | ≤ 5.0% | ≤ 5.0% | Within ±15%[1] |

| High QC | 3,800 | ≤ 5.0% | ≤ 5.0% | Within ±15%[1] |

Table 5: Recovery and Matrix Effect

| Parameter | Result |

| Extraction Recovery | 91.4% to 101.0%[1][10] |

| Matrix Effect | -7.0% to 6.0% (IS normalized)[1][10] |

Table 6: Stability Data

| Condition | Duration | Stability |

| Autosampler | 72 hours at 4°C | Stable[9] |

| Bench-top | 6 hours at 25°C | Stable |

| Freeze-Thaw Cycles | 3 cycles | Stable |

| Long-term Storage | 27 days at -30°C | Stable |

Conclusion

The described LC-MS/MS method provides a simple, rapid, and robust tool for the quantitative analysis of pregabalin in human plasma. The simple protein precipitation sample preparation allows for high throughput, making the method suitable for pharmacokinetic studies, clinical trials, and routine therapeutic drug monitoring. The validation data confirms that the method is accurate, precise, and reliable across a wide range of concentrations.

References

- 1. frontagelab.com [frontagelab.com]

- 2. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 3. akjournals.com [akjournals.com]

- 4. droracle.ai [droracle.ai]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Improved LC-ESI-MS/MS Method to Quantify Pregabalin in Human Plasma and Dry Plasma Spot for Therapeutic Monitoring and Pharmacokinetic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of pregabalin in human plasma by electrospray ionisation tandem mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. apps.thermoscientific.com [apps.thermoscientific.com]